

# The Discovery and History of Methanesulfinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Methanesulfinic acid

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## Introduction

**Methanesulfinic acid** ( $\text{CH}_3\text{SO}_2\text{H}$ ), a simple organosulfur compound, holds a unique position in the landscape of chemical and biological sciences. Though structurally unassuming, its history is intertwined with the development of organic sulfur chemistry, and its modern applications extend from a biomarker of oxidative stress to a key intermediate in atmospheric chemistry. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of **methanesulfinic acid**, tailored for a scientific audience.

## Discovery and Historical Context

While salts and derivatives of **methanesulfinic acid** were known to chemists for some time, the free acid itself remained elusive in its isolated, pure form until the mid-20th century. Early research in organosulfur chemistry laid the groundwork for its eventual characterization.

A pivotal moment in the history of this compound came in 1967, when Fred Wudl, David A. Lightner, and Donald J. Cram at the University of California, Los Angeles, reported the first isolation of **methanesulfinic acid** in its crystalline form. They described it as a crystalline solid with a melting point of 40-42°C (in a sealed tube). This was a significant achievement, as lower molecular weight aliphatic sulfinic acids were previously known only as unstable, viscous oils.

The isolation of **methanesulfinic acid** allowed for its definitive characterization and opened the door to a more thorough investigation of its chemical and physical properties.

## Synthesis of Methanesulfinic Acid

The synthesis of **methanesulfinic acid** has evolved, with early methods relying on the hydrolysis of its corresponding acid chloride. Modern synthetic approaches often involve the reduction of methanesulfonyl chloride or the oxidation of methyl mercaptan.

### Preparation from Methanesulfonyl Chloride

A convenient and historically significant method for preparing **methanesulfinic acid** is through the hydrolysis of methanesulfinyl chloride ( $\text{CH}_3\text{SOCl}$ ). The precursor, methanesulfinyl chloride, can be synthesized from methyl disulfide.

Experimental Protocol: Synthesis of Methanesulfinyl Chloride (Adapted from Organic Syntheses)

This procedure details the preparation of the immediate precursor to **methanesulfinic acid**.

- **Reaction Setup:** A 250-ml., three-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube extending to within 1 cm. of the bottom of the reaction mixture but not below its surface, a gas outlet tube connected to a calcium chloride tube, and a low-temperature thermometer.
- **Reagents:** Charge the flask with 23.55 g. (0.25 mole) of freshly distilled methyl disulfide and 51.05 g. (0.5 mole) of acetic anhydride.
- **Cooling:** Partially immerse the reaction flask in a bath of acetone cooled by dry ice until the internal temperature reaches  $0^\circ$  to  $-10^\circ\text{C}$ .
- **Chlorination:** Introduce chlorine gas through the gas inlet tube at a rate that maintains the temperature between  $0^\circ$  and  $-10^\circ\text{C}$ . The reaction is complete when the solution turns a distinct yellow-green, indicating an excess of chlorine.
- **Work-up:** Attach the flask to a vacuum distillation apparatus. Gradually decrease the pressure without heating to remove excess chlorine and acetyl chloride.

- Distillation: Once the volatile components are removed, gradually apply heat. Methanesulfinyl chloride distills at 47–48°C (15 mm Hg) as a nearly colorless liquid.

#### Hydrolysis to **Methanesulfinic Acid**:

The subsequent hydrolysis of methanesulfinyl chloride to **methanesulfinic acid** is a straightforward process.

- Reaction: Carefully add the freshly distilled methanesulfinyl chloride to ice-cold water with vigorous stirring. The hydrolysis is rapid.
- Isolation: The resulting aqueous solution of **methanesulfinic acid** can be used directly or the acid can be isolated by careful removal of water under reduced pressure at low temperature to prevent decomposition. For obtaining the crystalline form, further purification techniques such as recrystallization from a suitable solvent system at low temperatures would be employed.

## Synthesis of the Precursor: Methanesulfonyl Chloride from Methane

A modern approach to the precursor, methanesulfonyl chloride ( $\text{CH}_3\text{SO}_2\text{Cl}$ ), involves the direct conversion of methane.

#### Experimental Protocol: Synthesis of Methanesulfonyl Chloride from Methane

This method provides a pathway from a simple feedstock to a key intermediate.

- Reactor Setup: A 100 mL glass-lined, high-pressure Parr autoclave reactor is charged with 0.4 mmol of a free radical initiator, 7.4 mmol of sulfuryl chloride ( $\text{SO}_2\text{Cl}_2$ ), and 3 mL of 100% sulfuric acid.
- Inerting: Nitrogen gas is bubbled through the reactor to remove air.
- Reaction Conditions: The reactor is pressurized with 700 psig of methane and heated to 60°C with stirring for 12 hours.

- **Product Collection:** After cooling and venting the reactor, the liquid reaction mixture is collected. Methanesulfonyl chloride is the primary liquid-phase product and can be isolated by distillation.[1][2][3]

## Physical and Chemical Properties

**Methanesulfinic acid** is a relatively mild acid, especially when compared to its sulfonic acid counterpart. Its properties have been determined through both experimental measurements and theoretical calculations.

| Property                    | Value   | Source                         |
|-----------------------------|---|--------------------------------|
| Molecular Formula           | CH <sub>4</sub> O <sub>2</sub> S                                    | PubChem[4]                     |
| Molecular Weight            | 80.11 g/mol   | PubChem[4]                     |
| Appearance                  | Colorless to pale yellow liquid or crystalline solid                | CymitQuimica[5]                |
| Melting Point               | 40-42 °C (in sealed tube)   | Wudl, Lightner, and Cram, 1967 |
| pKa                         | ~1.5 - 2.5  | CymitQuimica[5]                |
| Enthalpy of Formation (ΔHf) | -337.2 kJ mol <sup>-1</sup> (calculated average for two conformers) | Theoretical Study              |

## Role in Biological Systems and as a Biomarker

**Methanesulfinic acid** is not considered a naturally occurring metabolite in humans but rather a component of the exposome, indicating exposure to certain chemical processes.[6] Its primary significance in a biological context arises from its formation as a stable product of the reaction between dimethyl sulfoxide (DMSO) and the highly reactive hydroxyl radical (•OH).

This reaction has been harnessed to develop a method for detecting and quantifying hydroxyl radical production in biological systems, a key event in oxidative stress and various pathological processes.

## Detection of Hydroxyl Radicals

The formation of **methanesulfinic acid** from DMSO provides a basis for a colorimetric assay to measure hydroxyl radical activity.

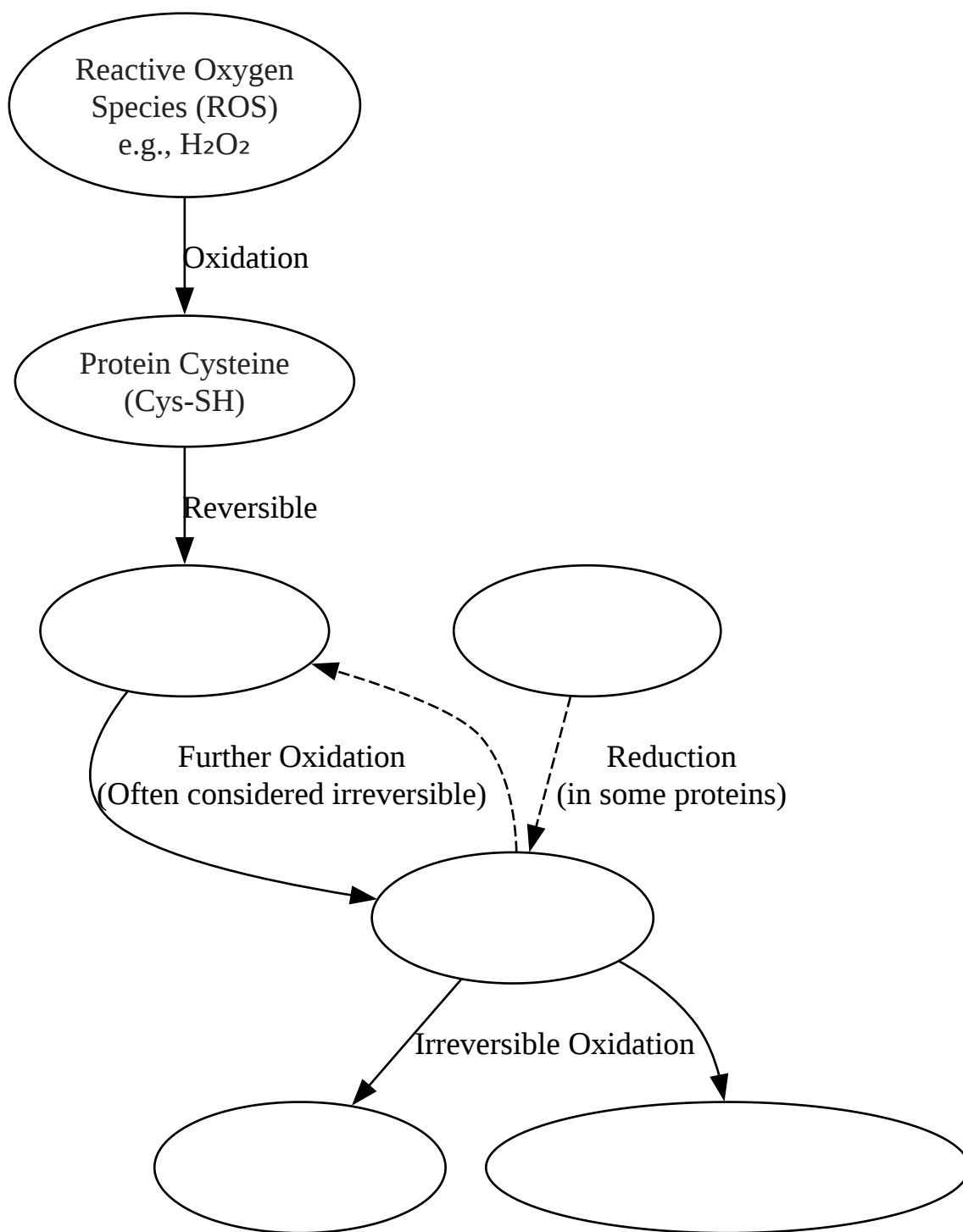
#### Experimental Protocol: Colorimetric Assay for **Methanesulfinic Acid** in Biological Samples

This protocol outlines a method to quantify **methanesulfinic acid**, often as an indicator of hydroxyl radical formation.

- **Sample Preparation:** An aqueous sample (1.0 ml) expected to contain 10 to 300  $\mu\text{M}$  of sulfinate is mixed with 1.0 ml of 2 M sulfuric acid.
- **Extraction:** 8 ml of butanol (previously saturated with 1 M sulfuric acid) is added, and the mixture is vortexed for 30 seconds. The upper butanol phase is transferred to a new tube containing 4.0 ml of sodium acetate buffer (pH 4.5) and mixed. The phases are allowed to separate.
- **Color Reaction:** The lower aqueous phase is transferred to a third tube containing 2.0 ml of 0.015 M Fast Blue BB salt solution (freshly prepared and kept in the dark). The mixture is incubated for 10 minutes at room temperature in the dark.
- **Extraction of Colored Product:** 3.0 ml of a toluene/butanol mixture is added and vortexed for 60 seconds.
- **Quantification:** The absorbance of the organic phase is measured spectrophotometrically to determine the concentration of the diazosulfone derivative, which is proportional to the initial **methanesulfinic acid** concentration.

## Cysteine Sulfinic Acids in Redox Signaling

While **methanesulfinic acid** itself is not a direct signaling molecule, the sulfinic acid moiety on cysteine residues within proteins is a crucial post-translational modification in redox signaling pathways.<sup>[7][8]</sup> The oxidation of a cysteine thiol (Cys-SH) by reactive oxygen species (ROS) can lead to the formation of a sulfenic acid (Cys-SOH), which can be further oxidized to a sulfinic acid (Cys-SO<sub>2</sub>H).<sup>[7]</sup> This modification can alter the protein's function, acting as a molecular switch in response to cellular redox state.

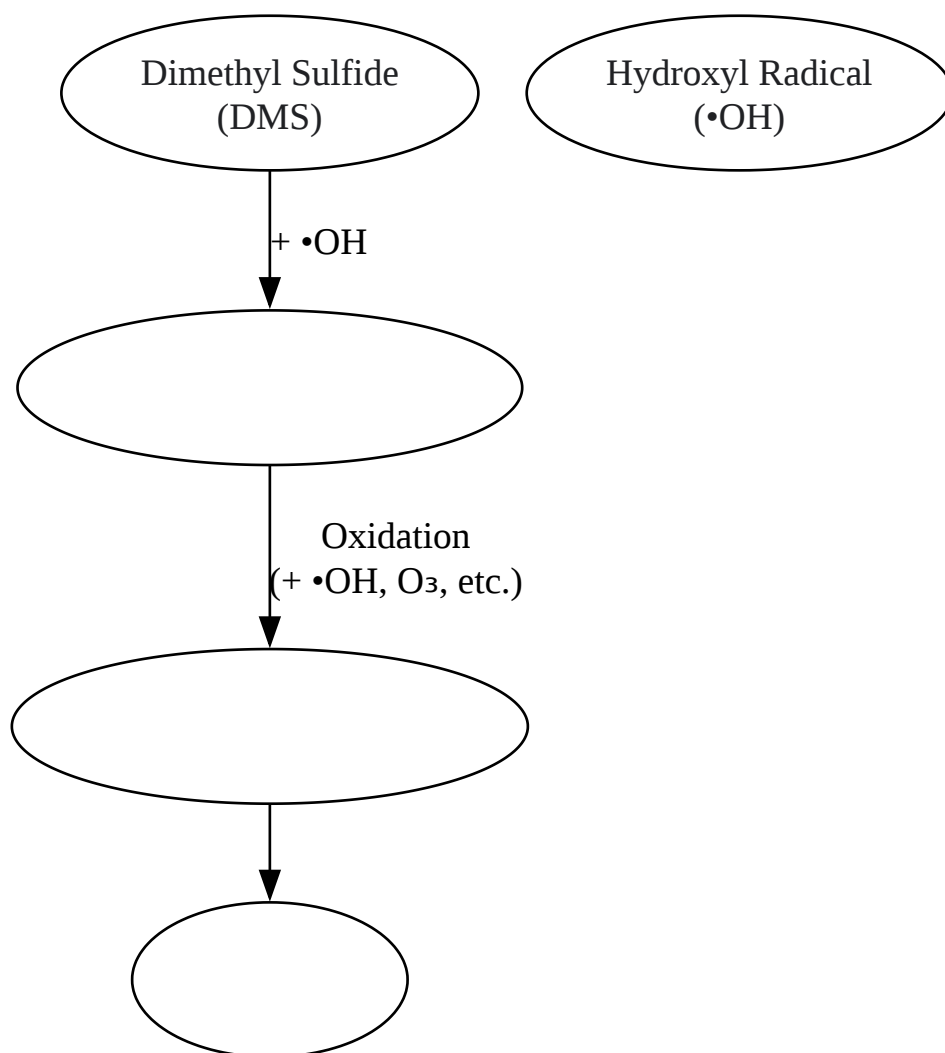


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## Atmospheric Chemistry

**Methanesulfinic acid** is a key intermediate in the atmospheric oxidation of dimethyl sulfide (DMS), the most abundant biological sulfur compound released into the atmosphere. The

oxidation of DMS by hydroxyl radicals leads to the formation of **methanesulfinic acid**, which is subsequently oxidized to methanesulfonic acid (MSA). This process is a significant contributor to aerosol formation and has implications for climate modeling.



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## Conclusion

From its initial isolation as a crystalline solid to its current relevance in atmospheric science and as a biomarker for oxidative stress, **methanesulfinic acid** has proven to be a molecule of considerable scientific interest. While its direct role in drug development is primarily as a tool for studying oxidative processes, the broader family of sulfinic acids, particularly as post-translational modifications on cysteine residues, is of great importance in understanding cellular signaling pathways. This guide has provided a comprehensive overview of the

discovery, synthesis, and multifaceted roles of **methanesulfinic acid**, offering a valuable resource for researchers in chemistry, biology, and medicine.

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